molecular formula C27H46O3 B1239300 3alpha,7alpha-Dihydroxy-5beta-cholestan-26-al

3alpha,7alpha-Dihydroxy-5beta-cholestan-26-al

Cat. No. B1239300
M. Wt: 418.7 g/mol
InChI Key: YWGOKHMOJTZGBN-UGMUFZQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3alpha,7alpha-dihydroxy-5beta-cholestan-26-al is a 3alpha-hydroxy steroid, a 7alpha-hydroxy steroid, a 26-oxo steroid and a steroid aldehyde. It has a role as a human metabolite and a mouse metabolite. It derives from a hydride of a 5beta-cholestane.

Scientific Research Applications

Bile Acid Biosynthesis

One significant application of 3alpha,7alpha-Dihydroxy-5beta-cholestan-26-al is in the study of bile acid biosynthesis. Kurosawa et al. (2001) synthesized CoA esters of 3alpha,7alpha,12alpha-trihydroxy- and 3alpha,7alpha-dihydroxy-24-oxo-5beta-cholestan-26-oyl for researching the side chain cleavage in bile acid biosynthesis (Kurosawa et al., 2001). Hanson (1971) found that 3alpha,7alpha-dihydroxy-5beta-cholestan-26-oic acid, a C(27) bile acid, is metabolized predominantly to chenodeoxycholic acid in humans (Hanson, 1971).

Stereospecific Hydroxylations

In the field of stereospecific hydroxylations, Shefer et al. (1978) examined stereospecific side-chain hydroxylations of 5beta-cholestane-3alpha,7alpha-diol in human liver, which is crucial for understanding the synthesis of chenodeoxycholic acid (Shefer et al., 1978).

Metabolism Studies

Kihira and Mosbach (1978) studied the metabolism of 27-nor-3alpha,7alpha-dihydroxy-5beta-cholestan-26-oic acid in guinea pigs, showing its conversion to chenodeoxycholic acid, highlighting the compound's role in metabolic pathways (Kihira & Mosbach, 1978).

Synthesis for Biological Studies

Dayal et al. (1978) reported on the synthesis of various derivatives of 5beta-cholestan-3alpha,7alpha, diol for biological studies, particularly focusing on cholic acid biosynthesis (Dayal et al., 1978).

Enzymatic Function Exploration

Research by Bun-ya et al. (1998) delved into the enzymatic aspects, identifying a peroxisomal enzyme involved in the formation of cholic acid and chenodeoxycholic acid, starting from 3alpha,7alpha-dihydroxy-5beta-cholestan-26-oic acid (Bun-ya et al., 1998).

properties

Product Name

3alpha,7alpha-Dihydroxy-5beta-cholestan-26-al

Molecular Formula

C27H46O3

Molecular Weight

418.7 g/mol

IUPAC Name

(6R)-6-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanal

InChI

InChI=1S/C27H46O3/c1-17(16-28)6-5-7-18(2)21-8-9-22-25-23(11-13-27(21,22)4)26(3)12-10-20(29)14-19(26)15-24(25)30/h16-25,29-30H,5-15H2,1-4H3/t17?,18-,19+,20-,21-,22+,23+,24-,25+,26+,27-/m1/s1

InChI Key

YWGOKHMOJTZGBN-UGMUFZQESA-N

Isomeric SMILES

C[C@H](CCCC(C)C=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C

SMILES

CC(CCCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C)C=O

Canonical SMILES

CC(CCCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C)C=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3alpha,7alpha-Dihydroxy-5beta-cholestan-26-al
Reactant of Route 2
3alpha,7alpha-Dihydroxy-5beta-cholestan-26-al
Reactant of Route 3
3alpha,7alpha-Dihydroxy-5beta-cholestan-26-al
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
3alpha,7alpha-Dihydroxy-5beta-cholestan-26-al

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